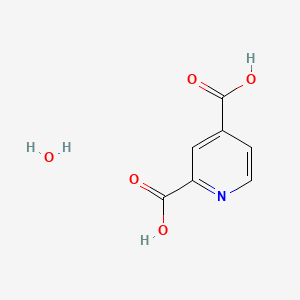

2,4-Pyridinedicarboxylic acid monohydrate

Übersicht

Beschreibung

2,4-Pyridinedicarboxylic acid monohydrate is an organic compound with the molecular formula C7H5NO4·H2O. It is a derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2 and 4 positions on the pyridine ring. This compound is known for its white crystalline appearance and its solubility in water and various organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Pyridinedicarboxylic acid monohydrate is typically synthesized through the oxidation of pyridine derivatives. One common method involves the reaction of 4-cyanopyridine or isonicotinic acid with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate . Another method includes the oxidation of pyridine using a mixture of nitric acid and sulfuric acid at high temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes, utilizing robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Pyridinedicarboxylic acid monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like peroxodisulfuric acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions

Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

PDA serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups facilitate the development of compounds targeting neurological disorders and other therapeutic areas. For instance, the synthesis of carboxamides from nitrogen-containing heterocycles often utilizes PDA as a precursor, leading to compounds with enhanced biological activity .

Cocrystallization Studies

Recent studies have demonstrated that PDA can form cocrystals with other compounds like nicotinamide and tranexamic acid. These cocrystals exhibit improved solubility and stability compared to their pure components, which is crucial for enhancing drug delivery systems . The solubility profile of PDA monohydrate shows a significant increase in solubility with rising pH levels, making it an attractive candidate for pharmaceutical formulations .

Agrochemical Applications

Development of Herbicides and Pesticides

PDA is utilized in the formulation of agrochemicals, particularly herbicides and pesticides. Its ability to enhance the chemical stability and bioavailability of active ingredients makes it a valuable component in crop protection products. This application is critical for improving agricultural yield and sustainability .

Material Science Applications

Polymer Synthesis

In materials science, PDA is employed in the development of novel polymers and coatings. The presence of carboxylic acid groups allows for cross-linking reactions that enhance the mechanical properties and durability of materials under environmental stressors. This application is vital for creating more resilient materials for industrial use .

Nanomaterials Development

PDA has also been explored for its role in synthesizing nanomaterials. Its structural properties can be manipulated to create nanoparticles with specific functionalities, which can be applied in various fields including electronics and catalysis.

Biochemical Applications

Biochemical Assays

PDA is used in biochemical studies as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in enzyme mechanism studies and other biochemical assays . The interaction between PDA and different substrates can provide insights into enzyme kinetics and metabolic pathways.

Case Study 1: Cocrystal Formation

A study investigated the cocrystallization of PDA with nicotinamide (NTD) and tranexamic acid (TXA). The results indicated that suspensions of the PDA·NTD cocrystal converted completely to PDA monohydrate within 48 hours, demonstrating its potential for improving drug solubility .

Case Study 2: Agricultural Efficacy

Research on the formulation of herbicides incorporating PDA showed enhanced efficacy due to improved stability and bioavailability of active ingredients. Field trials indicated a marked increase in crop yield when using PDA-based formulations compared to traditional herbicides .

Wirkmechanismus

2,4-Pyridinedicarboxylic acid monohydrate exerts its effects by mimicking 2-oxoglutarate, a key molecule in various biochemical pathways. It chelates zinc and affects a range of enzymes, including lysine demethylases and hydroxylases. By inhibiting these enzymes, it modulates processes such as hypoxia-inducible factor turnover, collagen synthesis, and plant cell wall formation .

Vergleich Mit ähnlichen Verbindungen

- Quinolinic acid (2,3-pyridinedicarboxylic acid)

- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)

- Dipicolinic acid (2,6-pyridinedicarboxylic acid)

- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)

- Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Comparison: 2,4-Pyridinedicarboxylic acid monohydrate is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and interaction with enzymes. Compared to its isomers, it has distinct biochemical properties and applications, particularly in enzyme inhibition and coordination chemistry .

Biologische Aktivität

2,4-Pyridinedicarboxylic acid monohydrate (PDA) is a pyridine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, including its role in enzyme inhibition and its effects on various signaling pathways. This article presents a comprehensive overview of the biological activity of PDA, supported by data tables and research findings.

- Chemical Formula : C7H5NO4·H2O

- Molecular Weight : 185.13 g/mol

- Melting Point : 246-248 °C (dec.)

- Solubility : Solubility increases with pH; at pH 3.0–3.5, solubility can reach up to 29.8 mg/mL .

Enzyme Inhibition

PDA has been identified as an inhibitor of various enzymes, particularly prolyl hydroxylases, which are crucial for collagen synthesis and other metabolic processes. Studies indicate that PDA exhibits half-maximal inhibition of tissue hydroxyproline formation at concentrations around 650 µM . This inhibition can have significant implications for conditions involving collagen metabolism.

Histone Demethylase Inhibition

Research has shown that PDA acts as an inhibitor of histone demethylases, specifically KDM5B/Jarid1B/PLU1, which are involved in the regulation of gene expression through histone modifications. This activity suggests a potential role for PDA in epigenetic modulation .

Biological Activity Data

Case Studies

- Cocrystal Studies : The formation of cocrystals involving PDA has been studied to assess their stability and dissolution characteristics. For instance, the cocrystal (PDA)·(NTD) converted to PDA monohydrate after 48 hours in solution, indicating the importance of solution conditions on the stability and bioavailability of PDA .

- Antimetastatic Effects : Ruthenium(II) complexes incorporating PDA were found to exert antimetastatic effects on several tumor cell lines, highlighting the potential anticancer properties of this compound .

Eigenschaften

IUPAC Name |

pyridine-2,4-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNFTNOXJDBMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585258 | |

| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207671-42-9 | |

| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyridinedicarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.